methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzoate structure, followed by the introduction of the phenoxy and formamido groups through various organic reactions. Common reagents used in these steps include methanol, benzoic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, used in similar applications.
Uniqueness
METHYL 4-[(E)-[({4-[(4-METHYLPHENOXY)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[(4-methylphenoxy)methyl]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-3-13-22(14-4-17)30-16-19-7-9-20(10-8-19)23(27)26-25-15-18-5-11-21(12-6-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
CDQNXFOCTKNMPE-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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